(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The thiazolidinone core is then constructed via a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, and various substituted thiazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H7ClN2O4S2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7ClN2O4S2/c15-10-5-7(17(19)20)1-3-9(10)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6- |
InChI Key |
ODGRFEPUNYDDDJ-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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